3-Fluoro-5-methoxy-2-nitroaniline
CAS No.:
Cat. No.: VC13698742
Molecular Formula: C7H7FN2O3
Molecular Weight: 186.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7FN2O3 |
|---|---|
| Molecular Weight | 186.14 g/mol |
| IUPAC Name | 3-fluoro-5-methoxy-2-nitroaniline |
| Standard InChI | InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,9H2,1H3 |
| Standard InChI Key | CPSXRDNMXIUMQK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)F)[N+](=O)[O-])N |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Functional Groups
3-Fluoro-5-methoxy-2-nitroaniline belongs to the class of nitroaniline derivatives, where the benzene ring is substituted with electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups. The IUPAC name, 3-fluoro-5-methoxy-2-nitroaniline, reflects the positional arrangement of these substituents. The fluorine atom at the 3-position introduces electronegativity, enhancing the compound’s reactivity in electrophilic substitution reactions, while the methoxy group at the 5-position contributes steric bulk and modulates electronic effects .
The nitro group at the 2-position is pivotal for further chemical modifications, such as reduction to an amine or participation in coupling reactions. This triad of functional groups creates a electronically diverse scaffold, making the compound a valuable precursor in multi-step syntheses.
Physicochemical Properties
While specific data on melting point, boiling point, and solubility remain unreported in available literature, general trends for analogous nitroanilines suggest moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and limited solubility in water. The nitro group’s strong electron-withdrawing nature likely increases the compound’s density compared to non-nitrated aromatics . Spectroscopic characteristics, such as NMR chemical shifts, would exhibit distinct patterns: the fluorine atom’s deshielding effect would result in a downfield shift in ¹⁹F NMR, while the nitro group’s resonance would influence aromatic proton signals in ¹H NMR.
Synthetic Methodologies
Multi-Step Synthesis from Halogenated Nitrobenzenes
A patented route for synthesizing structurally related fluoro-methoxy-nitroanilines involves sequential substitution, nitration, and deprotection steps . Although the patent focuses on 4-fluoro-2-methoxy-5-nitroaniline, the methodology is adaptable to the 3-fluoro-5-methoxy-2-nitro isomer. Key stages include:
Step 1: Methoxy Substitution
2,4-Difluoro-1-nitrobenzene undergoes nucleophilic aromatic substitution with methanol in the presence of potassium tert-butoxide at 0°C. This step replaces the 4-fluoro group with a methoxy group, yielding 2-fluoro-4-methoxy-1-nitrobenzene with an 87.38% yield .
Step 2: Acetylation for Amino Protection
The intermediate is acetylated using sulfuric acid and acetic anhydride to protect the amine group, forming N-(4-fluoro-2-methoxyphenyl)acetamide. This step prevents unwanted side reactions during subsequent nitration .
Step 3: Nitration
Fuming nitric acid is introduced at 0–5°C to nitrate the aromatic ring, selectively adding a nitro group at the 5-position. The reaction achieves a 78.30% yield of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide .
Step 4: Deprotection
Hydrolysis with hydrochloric acid in methanol removes the acetyl group, yielding the final product, 4-fluoro-2-methoxy-5-nitroaniline, at 73.55% efficiency . Adjusting starting materials to prioritize the 3-fluoro position could similarly produce 3-fluoro-5-methoxy-2-nitroaniline.
Alternative Pathways
Alternative approaches may involve direct nitration of 3-fluoro-5-methoxyaniline, though regioselectivity challenges necessitate protective strategies. The use of zeolite catalysts or microwave-assisted nitration could enhance reaction efficiency, though these methods remain speculative without explicit literature support.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
3-Fluoro-5-methoxy-2-nitroaniline’s fluorine and nitro groups make it a strategic intermediate in drug discovery. Fluorine’s role in improving metabolic stability and membrane permeability is well-documented in FDA-approved drugs (e.g., fluoroquinolones). The nitro group can be reduced to an amine, enabling the synthesis of benzodiazepines or tyrosine kinase inhibitors . For example, its structure aligns with motifs found in epidermal growth factor receptor (EGFR) inhibitors, where electron-withdrawing groups enhance binding affinity .
Agrochemicals and Dyes
In agrochemistry, fluorinated nitroanilines serve as precursors to herbicides and pesticides. The compound’s methoxy group may contribute to soil persistence, while the nitro group facilitates photodegradation, reducing environmental accumulation. Additionally, its aromatic system can anchor chromophores in azo dyes, where fluorine substitution tunes absorption wavelengths.
Research Frontiers and Patent Landscape
Recent Patent Activity
A 2018 patent (WO2018207120A1) delineates a nitration-deprotection strategy for synthesizing fluoro-methoxy-nitroanilines, highlighting the pharmaceutical industry’s interest in these scaffolds . Although focused on a positional isomer, the methodology underscores the broader applicability of protective group strategies to avoid over-nitration.
Biomedical Research Directions
Ongoing studies explore fluorinated nitroanilines as:
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Anticancer Agents: Nitro groups can be bioreductively activated in hypoxic tumor environments, releasing cytotoxic radicals.
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Antibacterial Compounds: Fluorine enhances penetration through bacterial cell walls, potentiating activity against Gram-positive pathogens .
Comparative Analysis with Structural Analogs
The addition of fluorine in the 3-position increases molecular weight by 18 g/mol and introduces distinct electronic effects, potentially enhancing reactivity in SNAr reactions compared to non-fluorinated analogs .
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